2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
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Overview
Description
2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific reaction conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize microwave-assisted synthesis to achieve higher yields and faster reaction times .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include elemental sulfur, phosphorus pentasulfide, and potassium t-butoxide . For instance, the Paal-Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide to form thiophene derivatives . Major products formed from these reactions include aminothiophene derivatives and substituted thiophenes .
Scientific Research Applications
Thiophene derivatives, including 2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid, have a wide range of scientific research applications. They are used in medicinal chemistry for the development of drugs with anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . In materials science, thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors . The exact mechanism of action of 2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid would depend on its specific structure and functional groups.
Comparison with Similar Compounds
Thiophene derivatives can be compared with other heterocyclic compounds such as furan, pyrrole, and benzothiophene . While all these compounds contain a heteroatom in their ring structure, thiophene derivatives are unique due to the presence of sulfur, which imparts distinct chemical and biological properties . Similar compounds include 2-substituted thiophenes, benzothiophenes, and thieno[2,3-b]thiophenes . These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
CAS No. |
342383-88-4 |
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Molecular Formula |
C15H21NO3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO3S/c1-9(2)8-12(17)16-14-13(15(18)19)10-6-4-3-5-7-11(10)20-14/h9H,3-8H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
HQSUWYUQLRRQGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)O |
solubility |
42 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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